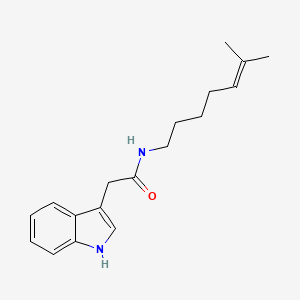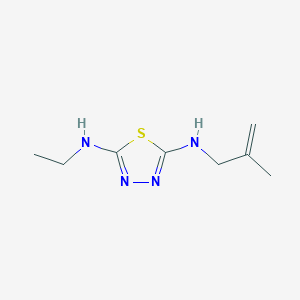
N,N'-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) is a synthetic organic compound characterized by its unique structure, which includes two hexanamide groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) typically involves the reaction of ethane-1,2-diamine with 2-ethyl-N-methylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids and amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with benzamide groups instead of hexanamide groups.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Contains ethane-1,2-diyl bridge but with aminoethyl groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(2-ethyl-N-methylhexanamide) is unique due to its specific combination of hexanamide groups and ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61797-24-8 |
|---|---|
Molecular Formula |
C20H40N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-[2-ethylhexanoyl(methyl)amino]ethyl]-N-methylhexanamide |
InChI |
InChI=1S/C20H40N2O2/c1-7-11-13-17(9-3)19(23)21(5)15-16-22(6)20(24)18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3 |
InChI Key |
BLNSFGBJMAVAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)N(C)CCN(C)C(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14548619.png)

![5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14548625.png)

![N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548638.png)



![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)

